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Introduction
Entecavir is a cornerstone in the management of chronic hepatitis B virus (HBV) infection,

recognized for its potent antiviral activity and high barrier to resistance.[1][2] Classified as a

carbocyclic nucleoside analogue of 2'-deoxyguanosine, its unique structural features confer

selective and powerful inhibition of the HBV polymerase, the enzyme critical for viral replication.

[1][3][4] This technical guide provides an in-depth exploration of the molecular architecture and

chemical properties of Entecavir, offering crucial insights for researchers, medicinal chemists,

and drug development professionals engaged in antiviral research and formulation

development. Understanding these fundamental characteristics is paramount to appreciating its

mechanism of action, optimizing its therapeutic application, and guiding the discovery of next-

generation antiviral agents.

Molecular Structure and Stereochemistry
The therapeutic efficacy of Entecavir is intrinsically linked to its precise three-dimensional

structure. It is a synthetic guanine nucleoside analogue where the oxygen atom in the ribose

ring is replaced by a methylene group, creating a cyclopentyl core.[5]

IUPAC Name: 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-

methylidenecyclopentyl]-1H-purin-6-one[6]

Chemical Formula: C₁₂H₁₅N₅O₃[6][7]
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Stereochemistry: The molecule possesses three chiral centers, and its biological activity is

specific to the (1S, 3R, 4S) isomer.[8][9] This specific spatial arrangement is critical for the

correct positioning of the molecule within the active site of the HBV polymerase, enabling

potent inhibition. The stereochemistry is rigorously controlled during the synthesis process to

ensure the therapeutic efficacy of the final active pharmaceutical ingredient (API).[10]

Below is a diagram illustrating the core molecular structure of Entecavir.

Caption: Molecular structure of Entecavir.

Chemical and Physical Properties
The physicochemical properties of Entecavir influence its absorption, distribution, formulation,

and stability. It is typically supplied as a white to off-white powder.[9][11]

Property Value Source

Molecular Weight 277.28 g/mol (anhydrous) [6][12]

295.3 g/mol (monohydrate) [11][13]

Melting Point >220°C (decomposes) [12]

pKa 8.0 (estimated) [6]

Water Solubility 2.4 mg/mL [11][12]

DMSO Solubility 59 mg/mL [14]

Appearance White to off-white powder [9][11]

Stability Profile: Forced degradation studies, conducted under ICH guidelines, reveal that

Entecavir is relatively stable under thermal, neutral, and photolytic conditions. However, it

demonstrates significant degradation under oxidative and acidic stress.[15] This information is

critical for defining appropriate storage conditions and for developing stable pharmaceutical

formulations.
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The synthesis of Entecavir is a complex process due to the need for precise stereochemical

control of its carbocyclic core. Unlike natural nucleosides, its synthesis cannot start from a

simple sugar precursor. Various synthetic strategies have been developed, often involving

multi-step pathways.

Common approaches include:

Chiral Pool Synthesis: Routes starting from readily available chiral molecules like D-ribose or

(S)-(+)-carvone have been established.[16][17]

Asymmetric Synthesis: Methods employing stereoselective reactions, such as boron-aldol

reactions and titanium-catalyzed cyclizations, have been used to construct the cyclopentane

skeleton from acyclic precursors.[18]

The final key step in many synthetic routes is the coupling of the fully formed carbocyclic

moiety with a protected guanine base, often via a Mitsunobu reaction, followed by deprotection

to yield the final Entecavir molecule.[5][18]

The diagram below illustrates a generalized workflow for Entecavir synthesis.
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Caption: Generalized synthetic workflow for Entecavir.

Analytical Characterization
Robust analytical methods are essential for the quality control of Entecavir, including

quantification in bulk drug and pharmaceutical formulations, as well as for pharmacokinetic
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studies in biological matrices.

Experimental Protocols:

High-Performance Liquid Chromatography (HPLC): A validated stability-indicating reversed-

phase HPLC (RP-HPLC) method is commonly used for routine analysis.[19]

Objective: To determine the purity and quantify Entecavir in bulk and tablet forms.

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[19]

Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v).[19]

Flow Rate: 1.0 mL/min.[19]

Detection: UV detection at 254 nm.[19]

Procedure:

Prepare standard solutions of Entecavir in the mobile phase at known concentrations

(e.g., 5-25 µg/mL).

Prepare sample solutions by dissolving the bulk drug or crushed tablets in the mobile

phase.

Inject standards and samples into the HPLC system.

Quantify Entecavir based on the peak area relative to the calibration curve. The typical

retention time is approximately 3.5 minutes under these conditions.[19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is

indispensable for characterizing degradation products and for high-sensitivity quantification

in biological fluids like human plasma.[15][20]

Objective: To identify and characterize stress degradation products or for bioanalysis.

Sample Preparation (for plasma): Protein precipitation using a cooled

acetonitrile/methanol mixture, followed by centrifugation and filtration of the supernatant.
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[20]

Chromatography: UHPLC system with a suitable column (e.g., Phenyl-Hexyl).[20]

Mass Spectrometry: Triple quadrupole mass spectrometer with a heated electrospray

ionization (ESI) source, operating in Multiple Reaction Monitoring (MRM) mode.[20]

Procedure:

Optimize MS/MS parameters (precursor/product ion transitions) for Entecavir.

Perform chromatographic separation of the processed sample.

Detect and quantify Entecavir based on its specific MRM transition, allowing for a lower

limit of quantification (LLOQ) in the picogram per milliliter (pg/mL) range.[20]

The following diagram outlines a typical analytical workflow for Entecavir.
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Caption: Analytical workflow for Entecavir characterization.
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Entecavir exerts its antiviral effect by potently and selectively inhibiting the HBV DNA

polymerase, a multifunctional reverse transcriptase enzyme.[21] The drug is administered as a

prodrug and must be activated intracellularly.

Intracellular Phosphorylation: Inside the host cell, Entecavir is efficiently phosphorylated by

cellular kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).[2][21][22]

Competitive Inhibition: ETV-TP structurally mimics the natural substrate, deoxyguanosine

triphosphate (dGTP). It competes with dGTP for binding to the viral polymerase.[23]

Inhibition of Polymerase Activity: ETV-TP inhibits all three catalytic functions of the HBV

polymerase:

Base Priming: The initiation of viral DNA synthesis.

Reverse Transcription: The synthesis of the negative DNA strand from the pregenomic

RNA template.[2][3][21]

Positive-Strand DNA Synthesis: The synthesis of the positive DNA strand.[2][21]

Chain Termination: After its incorporation into the growing viral DNA chain, Entecavir acts as

a chain terminator, preventing further DNA elongation and halting viral replication.[21][23]

The following diagram illustrates the intracellular activation and mechanism of action.
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Caption: Mechanism of action of Entecavir.

Metabolism and Elimination
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Understanding the metabolic fate of Entecavir is crucial for predicting drug-drug interactions

and dosage adjustments in specific patient populations.

Metabolism: Entecavir is not a substrate, inhibitor, or inducer of the cytochrome P450

(CYP450) enzyme system.[13] This is a significant clinical advantage as it minimizes the

potential for metabolic drug-drug interactions. Following administration, no oxidative or

acetylated metabolites are observed. The metabolism is limited to the formation of minor

amounts of phase II glucuronide and sulfate conjugates.[13][24]

Elimination: The drug is predominantly eliminated by the kidneys.[2][13] Approximately 62-

73% of an oral dose is excreted unchanged in the urine through a combination of glomerular

filtration and active tubular secretion.[24][25] The terminal elimination half-life is

approximately 128–149 hours, with an effective accumulation half-life of about 24 hours,

which supports once-daily dosing.[13][25]

The diagram below outlines the metabolic and elimination pathway.
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Caption: Metabolism and elimination pathway of Entecavir.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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